2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole
Overview
Description
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole ring with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 1-(4-chlorophenyl)-1H-tetrazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols (depending on the functional groups reduced).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes or pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions or enzymes, altering their activity. The benzothiazole ring can interact with biological membranes or proteins, affecting their function. These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- **2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-thiazole
- **2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole
- **2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzimidazole
Comparison: Compared to its analogs, 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole exhibits unique properties due to the presence of both the benzothiazole and tetrazole rings. This combination enhances its ability to interact with a broader range of biological targets and chemical reagents, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5S2/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-22-15-17-12-3-1-2-4-13(12)23-15/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHGQMFUTUXRKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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